

Application Notes and Protocols for 1,6-Bismaleimidohexane (BMH) Crosslinking of Proteins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,6-Bismaleimidohexane*

Cat. No.: *B014167*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Bismaleimidohexane (BMH) is a homobifunctional crosslinking reagent used to covalently link proteins or other molecules containing sulphhydryl groups (-SH).^{[1][2]} The reagent possesses two maleimide groups at either end of a 6-atom hexane spacer arm, which specifically react with cysteine residues to form stable, non-cleavable thioether bonds.^{[1][2]} This property makes BMH a valuable tool for studying protein-protein interactions, elucidating the three-dimensional structure of proteins, and stabilizing protein complexes for further analysis.^[3] The fixed distance of the spacer arm can also provide distance constraints for structural modeling of protein complexes.^[4]

BMH is particularly useful in applications where a stable, permanent linkage between interacting proteins is desired. Its specificity for sulphhydryl groups at a neutral pH range (6.5-7.5) minimizes non-specific reactions with other amino acid residues.^[1] This application note provides a detailed protocol for using BMH to crosslink proteins, along with technical data and troubleshooting guidance to assist researchers in achieving optimal results.

Chemical Reaction and Mechanism

The crosslinking reaction with BMH occurs in a two-step manner. First, one of the maleimide groups reacts with a sulphydryl group from a cysteine residue on one protein to form a stable thioether linkage. Subsequently, the second maleimide group reacts with a sulphydryl group on a second protein (or within the same protein for intramolecular crosslinking) to complete the covalent bridge. The optimal pH for this reaction is between 6.5 and 7.5, where the maleimide group is highly reactive towards sulphydryls and shows minimal reaction with primary amines.[\[1\]](#) At pH 7, the reaction with a sulphydryl group is approximately 1,000 times faster than the reaction with an amine.[\[1\]](#)

Caption: Chemical reaction of BMH with protein sulphydryl groups.

Applications in Research and Drug Development

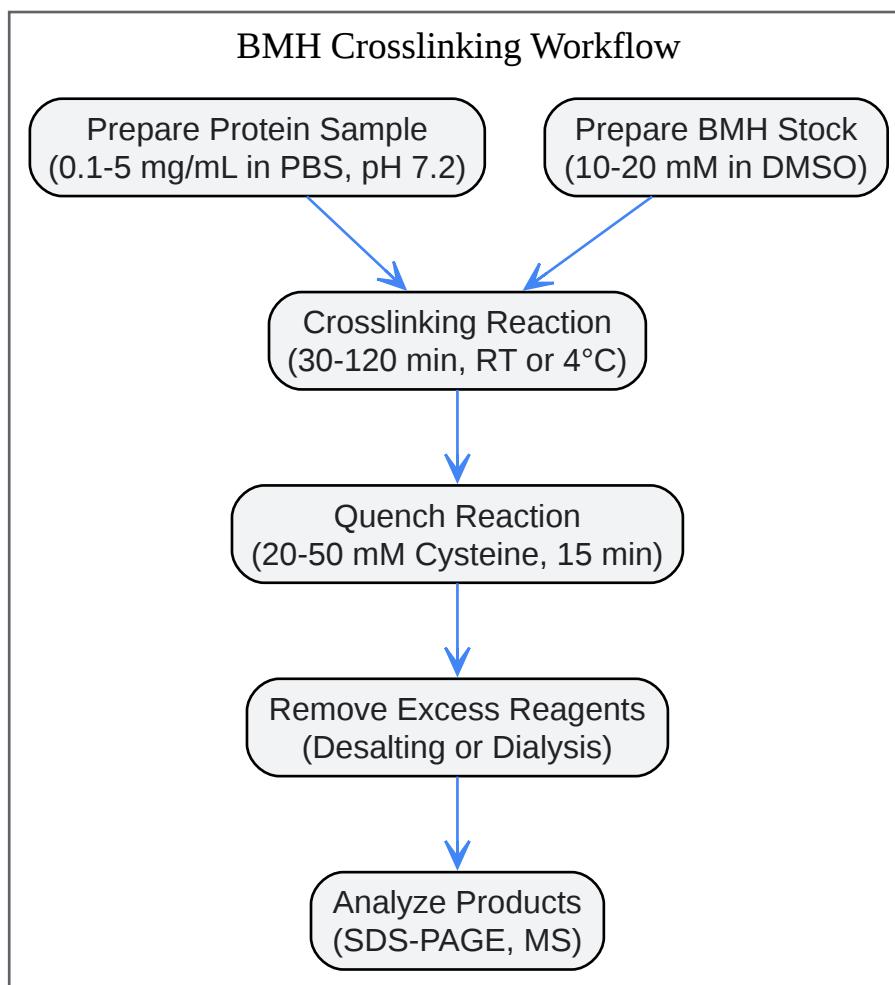
- **Studying Protein-Protein Interactions:** BMH is used to covalently trap interacting proteins, including transient or weak interactions, for subsequent identification and analysis by techniques such as SDS-PAGE and mass spectrometry.
- **Structural Analysis of Proteins:** By introducing intramolecular crosslinks, BMH can help to stabilize protein conformations and provide distance constraints for computational modeling of protein structures.[\[3\]](#)
- **Stabilizing Multi-protein Complexes:** Covalently linking subunits of a complex can enhance its stability for structural studies like cryo-electron microscopy or for functional assays.[\[5\]](#)[\[6\]](#)
- **Immobilization of Proteins:** Proteins can be crosslinked to solid supports for applications such as affinity chromatography or in the development of biosensors.[\[5\]](#)
- **Biomaterial Development:** Homobifunctional crosslinkers like BMH are employed to enhance the mechanical properties and stability of hydrogels and other biomaterials.[\[5\]](#)

Experimental Protocols

Materials

- **1,6-Bismaleimidohexane (BMH)**
- Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

- Protein(s) of interest in a suitable buffer
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other sulfhydryl-free buffer at pH 6.5-7.5. It is recommended to include 1-5 mM EDTA to prevent oxidation of sulfhydryls.
- Quenching Solution: 1 M Cysteine-HCl, 1 M Dithiothreitol (DTT), or 1 M β -mercaptoethanol
- Desalting columns or dialysis equipment for buffer exchange and removal of excess crosslinker.


Protocol for Crosslinking Proteins in Solution

This protocol is a general guideline. Optimal conditions for protein concentration, BMH concentration, and reaction time should be determined empirically for each specific application.

- Prepare the Protein Sample:
 - Dissolve the protein(s) in the Conjugation Buffer at a concentration range of 0.1 to 5 mg/mL.
 - If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, treat with a reducing agent like DTT (5-10 mM) for 30 minutes at room temperature. Subsequently, the reducing agent must be removed by a desalting column or dialysis against the Conjugation Buffer.
- Prepare the BMH Stock Solution:
 - Immediately before use, dissolve BMH in anhydrous DMSO or DMF to a final concentration of 10-20 mM. For example, to make a 20 mM solution, dissolve 5.52 mg of BMH in 1 mL of DMSO.
- Crosslinking Reaction:
 - Add the BMH stock solution to the protein solution to achieve the desired final concentration. A 2 to 3-fold molar excess of BMH over the protein is a good starting point. [1] For example, for a 1 mg/mL solution of a 50 kDa protein (20 μ M), you could start with a final BMH concentration of 40-60 μ M.

- Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. Longer incubation times may be required for less efficient crosslinking.
- Quench the Reaction:
 - Stop the crosslinking reaction by adding the Quenching Solution to a final concentration of 20-50 mM.
 - Incubate for 15 minutes at room temperature to quench any unreacted BMH.
- Remove Excess Reagents:
 - If necessary, remove excess BMH and quenching reagent by a desalting column or dialysis against a suitable buffer for downstream applications.
- Analysis:
 - Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Example Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General experimental workflow for BMH protein crosslinking.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and parameters for BMH crosslinking.

Table 1: Recommended Reaction Conditions

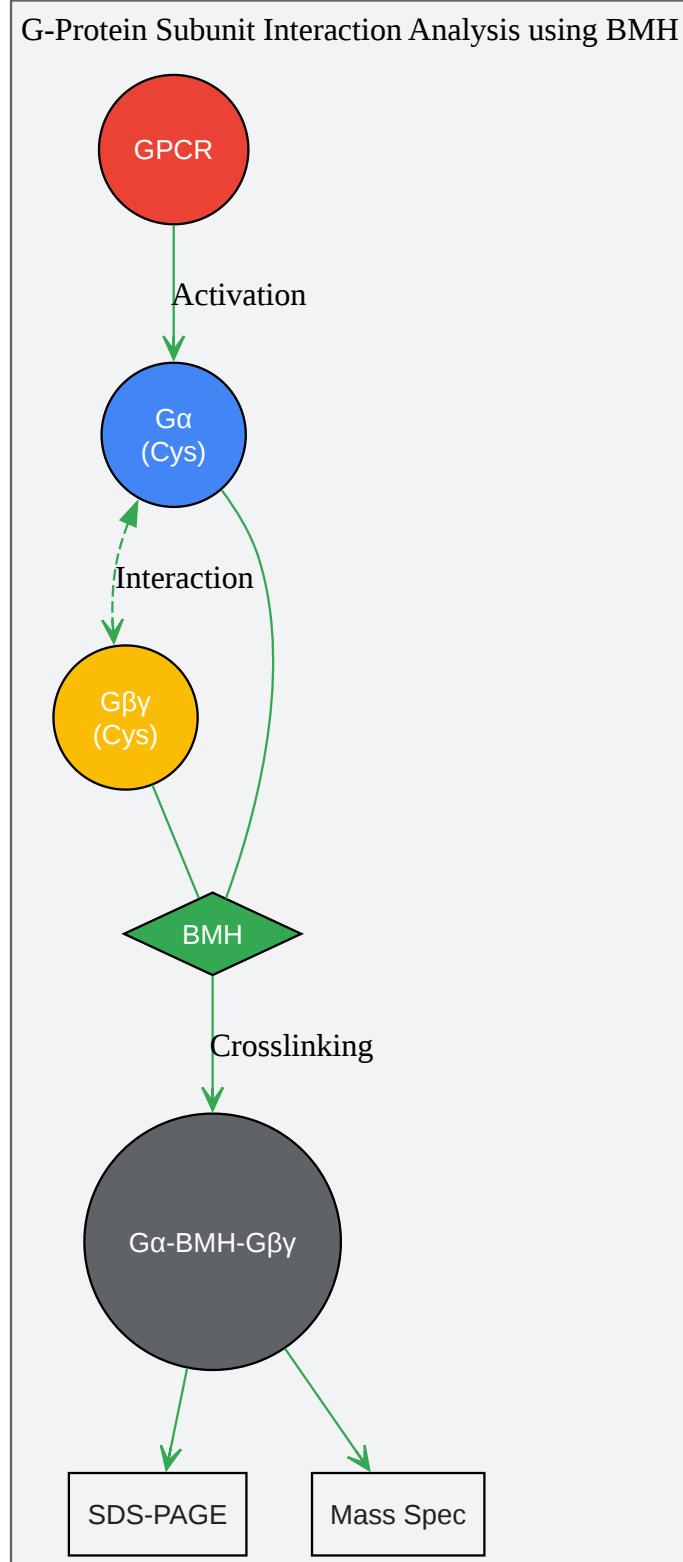

Parameter	Recommended Range	Notes
Protein Concentration	0.1 - 5 mg/mL	Higher concentrations favor intermolecular crosslinking.
BMH Concentration	2-3 fold molar excess over protein	Optimal ratio should be determined empirically.
pH	6.5 - 7.5	Critical for specificity to sulfhydryl groups. [1]
Buffer	PBS, HEPES, or other non-amine, non-sulfhydryl buffers	Avoid Tris and buffers containing thiols.
Reaction Time	30 - 120 minutes	Can be optimized based on crosslinking efficiency.
Reaction Temperature	4°C to Room Temperature	Lower temperatures can reduce protein degradation.
Quenching Reagent	Cysteine, DTT, β -mercaptoethanol	Final concentration of 20-50 mM.

Table 2: Example Crosslinking Parameters for Specific Proteins

Protein System	Protein Concentration	BMH Concentration	Incubation	Reference
Retroviral Protease	1.0 mg/mL	0.1 - 1.0 mM	30 min at RT	[7]
G Protein (Go) subunits	Not specified	Not specified	Not specified	
Staphylococcal Nuclease Mutants	Not specified	Not specified	Not specified	[8]

Application Example: Studying G-Protein Subunit Interactions

BMH can be used to investigate the interaction between subunits of heterotrimeric G proteins (α , β , and γ). By crosslinking the α and β subunits, it is possible to study their association and dissociation dynamics, which are central to G protein-coupled receptor (GPCR) signaling.

[Click to download full resolution via product page](#)

Caption: Using BMH to capture G-protein subunit interactions.

Troubleshooting

Issue	Possible Cause	Suggested Solution
No or low crosslinking efficiency	- Insufficient free sulphydryls- BMH hydrolysis- Incorrect buffer pH- Low protein concentration	- Reduce disulfide bonds and remove reducing agent before crosslinking.- Prepare fresh BMH solution immediately before use.- Ensure buffer pH is between 6.5 and 7.5.- Increase protein concentration.
Protein precipitation	- High concentration of crosslinker- Low aqueous solubility of BMH	- Optimize BMH to protein molar ratio.- Ensure the final concentration of organic solvent (DMSO/DMF) is not too high for your protein's stability. Gentle warming or sonication can help dissolve BMH initially. [1]
High molecular weight aggregates	- Excessive crosslinking (polymerization)	- Reduce the crosslinker concentration or reaction time.- Perform the reaction at a lower protein concentration to favor intramolecular crosslinking.
Non-specific crosslinking	- Reaction pH is too high (>7.5)	- Lower the pH of the reaction buffer to 6.5-7.5 to minimize reaction with primary amines. [1]

Conclusion

1,6-Bismaleimidohexane is a powerful tool for researchers studying protein structure and function. Its high specificity for sulphydryl groups and the formation of stable thioether bonds allow for the reliable capture and analysis of protein-protein interactions. By following the detailed protocols and considering the troubleshooting advice provided in these application

notes, scientists and drug development professionals can effectively utilize BMH to advance their research goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 1,6-BMH crosslinker ≥95% | 4856-87-5 [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemically crosslinked protein dimers: stability and denaturation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 1,6-Bismaleimidohexane (BMH) Crosslinking of Proteins]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b014167#1-6-bismaleimidohexane-crosslinking-protocol-for-proteins>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com